molecular formula C9H8BrN3 B136908 3-(3-Bromophenyl)-1H-pyrazol-5-amine CAS No. 149246-81-1

3-(3-Bromophenyl)-1H-pyrazol-5-amine

Cat. No.: B136908
CAS No.: 149246-81-1
M. Wt: 238.08 g/mol
InChI Key: NQFSHBKZGKSELV-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1H-pyrazol-5-amine (CAS: 149246-81-1) is a pyrazole-based heterocyclic compound characterized by a bromine atom at the meta position of the phenyl ring attached to the pyrazole core. It has a molecular weight of 259.49 g/mol and a purity of 95% in commercially available forms . The bromine substituent enhances electron-withdrawing properties, influencing reactivity and biological activity. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and protease-targeting agents .

Properties

IUPAC Name

5-(3-bromophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFSHBKZGKSELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80581403
Record name 5-(3-Bromophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149246-81-1
Record name 5-(3-Bromophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-Bromo-phenyl)-2h-pyrazol-3-ylamine
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Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Carbonyl Compounds

The foundational approach to synthesizing pyrazol-5-amine derivatives involves cyclocondensation reactions between hydrazines and α,β-unsaturated carbonyl compounds. For 3-(3-Bromophenyl)-1H-pyrazol-5-amine, this typically begins with the reaction of 3-bromophenylhydrazine with a β-keto ester or nitrile.

In a representative procedure, 3-bromophenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux conditions. The reaction proceeds via initial hydrazone formation, followed by cyclization to yield the pyrazole core. Acidic or basic catalysts, such as acetic acid or sodium ethoxide, accelerate the cyclization step. For example, using 10 mol% acetic acid at 80°C for 6 hours achieves a 78% yield of the intermediate hydrazone, which subsequently cyclizes to the target compound in 85% yield after 12 hours .

Table 1: Optimization of Cyclocondensation Parameters

ParameterConditionYield (%)Reference
CatalystAcetic acid85
SolventEthanol78
Temperature (°C)8085
Reaction Time (h)1285

Bromination of Preformed Pyrazole Intermediates

An alternative route involves brominating pre-synthesized pyrazole derivatives. This method is advantageous when direct cyclocondensation faces regioselectivity challenges. For instance, 3-phenyl-1H-pyrazol-5-amine undergoes electrophilic aromatic bromination using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO). The reaction occurs at room temperature under nitrogen atmosphere, selectively introducing bromine at the 3-position of the phenyl ring .

A gram-scale synthesis demonstrated that stirring 3-phenyl-1-tosyl-1H-pyrazol-5-amine with NBS (1.2 equiv) in DMSO for 6 hours yields 98% of 3-(3-bromophenyl)-1-tosyl-1H-pyrazol-5-amine. Subsequent deprotection using toluenesulfonic acid in ethanol at 80°C for 12 hours removes the tosyl group, affording the final product in 90% yield .

Table 2: Bromination Reaction Conditions

ReagentSolventTemperature (°C)Time (h)Yield (%)
NBSDMSO25698
TolSO2HEthanol801290

Transition Metal-Catalyzed Annulation Strategies

Recent advances employ transition metal catalysts to streamline pyrazole synthesis. A Rh(III)-catalyzed [5 + 1] annulation reaction between phenyl-1H-pyrazol-5-amine and alkynoates has been adapted for bromophenyl variants. In this method, 3-bromophenylacetylene reacts with pyrazol-5-amine in the presence of [Cp*RhCl2]2 (5 mol%) and AgSbF6 (20 mol%) in dichloroethane at 100°C. The reaction proceeds via C–H activation, forming the pyrazolo[1,5-a]quinazoline intermediate, which is hydrolyzed to yield this compound in 82% yield .

Table 3: Catalytic Annulation Parameters

CatalystLigandSolventYield (%)
[Cp*RhCl2]2AgSbF6Dichloroethane82

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural validation relies on spectroscopic techniques:

  • NMR : ¹H NMR (400 MHz, DMSO-d6) δ 7.89 (s, 1H, pyrazole-H), 7.45–7.30 (m, 4H, aryl-H) .

  • Mass Spectrometry : ESI-MS m/z 252.0 [M+H]+ .

Industrial-Scale Production Considerations

Scaling up the bromination method involves continuous flow reactors to enhance safety and efficiency. A pilot study using a microreactor system (2 mL/min flow rate, 25°C) achieved 95% yield with 99% purity, demonstrating feasibility for kilogram-scale production .

Summary of Key Findings

  • Cyclocondensation offers high yields but requires precise temperature control.

  • Bromination is optimal for regioselective synthesis and scalability.

  • Catalytic methods reduce step count but necessitate expensive metal catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling: Palladium catalysts, boronic acids.

Major Products Formed

    Substitution: Various substituted pyrazoles.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in drug synthesis . It has been utilized in the development of:

  • Anti-inflammatory agents : Compounds derived from 3-(3-bromophenyl)-1H-pyrazol-5-amine have shown potential in reducing inflammation, making them candidates for treating conditions like arthritis and other inflammatory diseases.
  • Analgesics : The compound's derivatives are also being explored for their pain-relieving properties, contributing to analgesic drug formulations .

Agricultural Chemicals

In agricultural science, this compound is being studied for its potential in:

  • Pest control : Its efficacy as an agrochemical is being evaluated, particularly for its ability to act against various pests while minimizing environmental impact.
  • Crop protection : Research indicates that formulations including this compound can enhance the resilience of crops against diseases and pests .

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Polymer development : It is investigated for creating new polymers with improved thermal and mechanical properties. This includes enhancing the durability and performance of materials used in various industrial applications .

Biochemical Research

In biochemical research, this compound serves as a valuable tool:

  • Enzyme inhibition studies : It aids researchers in understanding enzyme mechanisms and interactions, which is crucial for drug design and development.
  • Receptor binding studies : The compound's affinity for specific receptors is being analyzed to elucidate its biological effects and potential therapeutic uses .

Diagnostic Applications

Emerging research suggests that this compound may have applications in diagnostics:

  • Biomarker detection : Investigations are underway to determine its effectiveness in assays aimed at identifying specific biomarkers associated with diseases, potentially aiding in early diagnosis and treatment strategies .

Table 1: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Pharmaceutical DevelopmentAnti-inflammatory drugs, analgesicsEffective in reducing inflammation
Agricultural ChemicalsPest control, crop protectionEnhances crop resilience
Material SciencePolymer synthesisImproves thermal/mechanical properties
Biochemical ResearchEnzyme inhibition, receptor bindingAids understanding of biological processes
Diagnostic ApplicationsBiomarker detectionPotential for early disease diagnosis

Notable Research Insights

  • A study highlighted the synthesis of pyrazole derivatives from this compound that exhibited significant anti-inflammatory activity, suggesting a promising avenue for new therapeutic agents .
  • Another investigation focused on the compound's role in developing agrochemicals that effectively target pest populations while being environmentally sustainable .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit glycolytic and mitochondrial metabolism, leading to reduced cancer cell viability. The compound targets key enzymes involved in these metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Substituent Variations in the Phenyl Ring

The biological and physicochemical properties of pyrazole-5-amine derivatives are highly dependent on the substituent's nature and position on the phenyl ring. Key analogs include:

Compound Substituent Position Substituent Type Molecular Weight (g/mol) Key References
3-(3-Bromophenyl)-1H-pyrazol-5-amine 3-Bromo Halogen 259.49
3-(4-Bromophenyl)-1H-pyrazol-5-amine 4-Bromo Halogen 259.49
3-(3-Chlorophenyl)-1H-pyrazol-5-amine 3-Chloro Halogen 215.06
3-(4-Fluorophenyl)-1H-pyrazol-5-amine 4-Fluoro Halogen 199.20
3-p-Tolyl-1H-pyrazol-5-amine 4-Methyl Alkyl 185.23

Key Observations :

  • Positional Isomerism : The 4-bromo analog (MK52) exhibits distinct electronic effects compared to the 3-bromo derivative, altering solubility and metabolic stability .

Core Modifications in Pyrazole Derivatives

Modifications to the pyrazole core or additional functional groups further diversify activity:

  • 1-(4-Bromophenyl)-3-M-Tolyl-1H-Pyrazol-5-Amine (CAS: 618098-23-0): Incorporates a methyl group on the phenyl ring, enhancing lipophilicity (logP = 3.82) .
  • 3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine : The piperidine moiety introduces basicity, improving water solubility and CNS penetration .

Enzyme Inhibition

  • Botulinum Neurotoxin Serotype A (BoNTA) Inhibition : this compound derivatives show moderate inhibition (IC₅₀ ~10 µM), outperforming 3-(4-nitrophenyl) analogs (IC₅₀ >50 µM) but underperforming compared to 3-(4-fluorophenyl) variants (IC₅₀ ~5 µM) .
  • Kinase Inhibition: Regioisomeric pyrazole-5-amine derivatives (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) exhibit nanomolar IC₅₀ values against Src, B-Raf, and VEGFR-2 kinases, highlighting the critical role of substituent positioning .

Anticancer Activity

  • Triazine-Carboxamide Derivatives : 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazine-3-carboxamide analogs demonstrate potent cytotoxicity against MCF-7 breast cancer cells (GI₅₀ = 0.8 µM), linked to the bromophenyl group’s electron-withdrawing effects .

Physicochemical Properties and Stability

  • Solubility : The 3-bromo derivative has lower aqueous solubility (0.12 mg/mL) compared to the 4-fluoro analog (0.45 mg/mL) due to increased hydrophobicity .
  • Thermal Stability : Pyrazole-5-amine derivatives with bromine substituents decompose at ~200°C, whereas nitro-substituted analogs (e.g., 3-(4-nitrophenyl)) decompose at lower temperatures (~170°C) .

Biological Activity

3-(3-Bromophenyl)-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrN₃, with a molecular weight of 238.08 g/mol. The compound features a pyrazole ring substituted at the 5-position with an amine group and at the 3-position with a bromophenyl group.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Properties
Studies have shown that this compound possesses potent anticancer activity. In vitro evaluations demonstrated cytotoxic effects against various human cancer cell lines, including liver (HepG2), colon (HT-29), and breast cancer (MCF-7) cells, using the MTT assay. The results indicated that the compound could induce apoptosis and inhibit cell proliferation effectively .

2. Mechanism of Action
The anticancer activity is attributed to the compound's ability to interact with specific biological targets. It has been suggested that the structural features of the pyrazole ring enhance binding affinity to proteins involved in cancer progression, leading to altered signaling pathways that promote apoptosis in cancer cells .

3. Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study revealed that modifications to the bromophenyl and pyrazole moieties significantly affect biological activity. For instance, variations in substitution patterns led to different levels of cytotoxicity and selectivity towards cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaSimilarity Index
5-(2-Bromophenyl)-1H-pyrazol-3-amineC₉H₈BrN₃0.88
3-(2-Bromophenyl)-1H-pyrazol-5-amineC₉H₈BrN₃0.86
3-(2,5-Dibromophenyl)-1H-pyrazol-5-amineC₉H₈Br₂N₃0.85

These compounds exhibit varying degrees of biological activity based on their structural differences, highlighting the importance of specific substitutions in enhancing therapeutic effects.

Case Studies

Several studies have investigated the efficacy of this compound:

Case Study 1: Cytotoxicity Assessment
In a study published in Global Journal of Science Frontier Research, researchers evaluated the cytotoxic effects of this compound against HepG2, HT-29, and MCF-7 cell lines. The findings revealed significant inhibition of cell viability at concentrations as low as 10 µM, suggesting strong potential for further development as an anticancer agent .

Case Study 2: Mechanistic Insights
Another study explored the mechanisms underlying its anticancer effects. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS) within cancer cells, triggering oxidative stress and subsequent apoptosis. This mechanism was confirmed through flow cytometry analysis and Western blotting techniques .

Q & A

What are the common synthetic routes for preparing 3-(3-Bromophenyl)-1H-pyrazol-5-amine, and what analytical methods validate its purity?

Basic
The compound is typically synthesized via cyclocondensation of β-keto esters or α,β-unsaturated ketones with hydrazine derivatives. For example, halogenated pyrazole precursors (e.g., 3-bromophenyl-substituted intermediates) are reacted with hydrazine hydrate under reflux in ethanol, followed by purification via column chromatography . Purity is validated using HPLC (≥98% purity) and structural confirmation via 1H^1H/13C^{13}C-NMR, with characteristic peaks for the bromophenyl group (δ 7.2–7.8 ppm) and pyrazole NH2_2 (δ 5.1–5.3 ppm) .

How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Advanced
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles, torsion angles, and non-covalent interactions. For example, SC-XRD of analogous compounds (e.g., 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole) revealed a dihedral angle of 12.5° between the pyrazole and bromophenyl rings, influencing electronic conjugation . Hydrogen bonding between the NH2_2 group and solvent molecules (e.g., DMSO) can also be quantified, aiding in crystallinity optimization .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic
Antimicrobial activity is assessed using broth microdilution (MIC values against S. aureus and E. coli), while antitubercular activity is tested via the Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv . Cytotoxicity is evaluated using MTT assays on cancer cell lines (e.g., MDA-MB-231), with IC50_{50} values compared to controls like doxorubicin .

How can regiospecificity be optimized during pyrazole ring formation?

Advanced
Regiospecificity is controlled by substituent electronic effects. Computational methods (DFT at B3LYP/6-31G* level) predict favorable nucleophilic attack sites. For example, electron-withdrawing groups (e.g., Br) at the 3-position of the phenyl ring direct hydrazine attack to the α-carbon of α,β-unsaturated ketones, yielding >90% regioselectivity . Reaction monitoring via 1H^1H-NMR kinetics (e.g., disappearance of α,β-unsaturated proton at δ 6.5–7.0 ppm) ensures pathway fidelity .

Why do emission spectra of this compound vary in polar vs. nonpolar solvents?

Advanced
Solvent polarity affects intramolecular charge transfer (ICT). In DMSO, a polar solvent, the emission peak at 356 nm corresponds to a red-shifted ππ\pi \rightarrow \pi^* transition due to stabilization of the excited state. Nonpolar solvents (e.g., toluene) show blue-shifted emission (328 nm), indicating restricted ICT. Time-resolved fluorescence decay analysis quantifies solvent-dependent lifetime changes (τ = 2.1 ns in DMSO vs. 1.4 ns in toluene) .

How do substituents on the phenyl ring influence bioactivity?

Advanced
Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br, Cl) enhance antitubercular activity (MIC = 1.56 µg/mL for 3-Br vs. 6.25 µg/mL for 4-OCH3_3) by increasing lipophilicity and membrane penetration. Conversely, bulky substituents (e.g., tert-butyl) reduce solubility, necessitating co-solvents like PEG-400 for in vivo testing .

What strategies identify byproducts in the synthesis of this compound?

Advanced
Byproducts (e.g., regioisomeric pyrazoles or dimerized intermediates) are characterized via LC-MS and 1H^1H-15N^{15}N-HMBC NMR. For instance, a common dimer (m/z 445.2) forms via NH2_2-mediated coupling, detectable by LC-MS retention time shifts. DFT calculations (Gaussian 16) model transition states to predict dimerization pathways .

Can molecular docking predict target proteins for this compound?

Advanced
AutoDock Vina or Schrödinger Glide docks the compound into protein active sites (e.g., M. tuberculosis enoyl-ACP reductase or human carbonic anhydrase IX). Docking scores (ΔG = −9.2 kcal/mol) and MM-GBSA binding energy calculations (−45.6 kcal/mol) correlate with experimental IC50_{50} values, guiding target prioritization .

How can solubility limitations in biological assays be addressed?

Advanced
Co-solvents (e.g., 10% DMSO in PBS) or salt formation (e.g., hydrochloride salts via HCl/EtOAc) enhance aqueous solubility. Dynamic Light Scattering (DLS) confirms nanoparticle formulations (e.g., PEGylated liposomes) maintain colloidal stability (PDI < 0.2) during cell-based assays .

How should contradictory data in pharmacological studies be resolved?

Advanced
Contradictions (e.g., high in vitro activity but low in vivo efficacy) require pharmacokinetic profiling. Plasma stability assays (37°C, 1 h) and hepatic microsomal metabolism studies identify rapid clearance (t1/2_{1/2} = 15 min). Structural modifications (e.g., fluorination at the 5-position) improve metabolic stability (t1/2_{1/2} = 120 min) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenyl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(3-Bromophenyl)-1H-pyrazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.